2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide 2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034567-08-1
VCID: VC4891104
InChI: InChI=1S/C21H20ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-4,7-10,13H,5-6,11-12,14H2,(H,24,26)
SMILES: C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4Cl
Molecular Formula: C21H20ClN3O2
Molecular Weight: 381.86

2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

CAS No.: 2034567-08-1

Cat. No.: VC4891104

Molecular Formula: C21H20ClN3O2

Molecular Weight: 381.86

* For research use only. Not for human or veterinary use.

2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide - 2034567-08-1

Specification

CAS No. 2034567-08-1
Molecular Formula C21H20ClN3O2
Molecular Weight 381.86
IUPAC Name 2-(2-chlorophenoxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C21H20ClN3O2/c22-16-8-2-4-10-19(16)27-14-21(26)24-17-9-3-1-7-15(17)18-13-25-12-6-5-11-20(25)23-18/h1-4,7-10,13H,5-6,11-12,14H2,(H,24,26)
Standard InChI Key ZCRAEKCCEMLZKE-UHFFFAOYSA-N
SMILES C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4Cl

Introduction

2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that combines a chlorophenoxy group with a tetrahydroimidazo-pyridine moiety. This compound is of interest in medicinal chemistry, particularly for developing pharmaceuticals that target various biological pathways .

Synthesis

The synthesis of this compound typically involves several steps, utilizing intermediates derived from chlorophenol and tetrahydroimidazo-pyridine derivatives. Microwave-assisted techniques are often employed to enhance yield and efficiency.

Synthesis Methods

The synthesis process for 2-(2-chlorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves:

  • Starting Materials: Chlorophenol and tetrahydroimidazo-pyridine derivatives.

  • Reaction Conditions: Microwave irradiation is commonly used to accelerate reactions and improve yields.

  • Monitoring and Characterization: Thin-layer chromatography (TLC) is used to monitor reaction progress, while infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed for product characterization.

Potential Applications

This compound is being explored for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways. Its unique structure suggests it could interact with specific proteins or enzymes, making it a candidate for therapeutic use.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures have shown promise in interacting with biological targets. This suggests potential for therapeutic applications, pending further research.

Chemical Reactivity

The compound's reactivity is influenced by its chloro and tetrahydroimidazo-pyridine groups. Controlling reaction conditions such as temperature and pH is crucial to optimize yields and minimize side reactions.

Synthesis Conditions

ConditionDescription
Starting MaterialsChlorophenol and tetrahydroimidazo-pyridine derivatives
Reaction MethodMicrowave-assisted synthesis
Monitoring TechniqueThin-layer chromatography (TLC)
Characterization TechniquesIR spectroscopy, NMR spectroscopy

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator